REACTION_CXSMILES
|
[C:1](#[N:10])[C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([C:5]#[N:6])[CH:3]=1.N.[H][H].CC1C=C(C=CC=1)CN>[Ru]>[C:2]1([CH2:1][NH2:10])[CH:9]=[CH:8][CH:7]=[C:4]([CH2:5][NH2:6])[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(CN)C=CC1
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C#N)=CC=C1)#N
|
Name
|
liquid
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ru]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
were charged into an autoclave
|
Type
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CUSTOM
|
Details
|
provided with an electromagnetic stirrer
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Type
|
CUSTOM
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Details
|
subjected to reaction at a reaction temperature of 140° C.
|
Type
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CUSTOM
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Details
|
As a result of analysis of the reaction product liquid, it
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)CN)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |